4-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride is a synthetic compound that serves as a building block or intermediate in the synthesis of various biologically active molecules. [] It belongs to the class of arylsulfonamides, which are known for their diverse pharmacological properties. [, , ] This compound is specifically used in research to explore potential therapeutic applications for central nervous system disorders and other conditions. [, , ]
4-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride is a sulfonamide compound featuring a fluorine atom and a piperidine moiety. This compound is characterized by its molecular formula, which includes elements such as carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine. It is recognized for its potential applications in medicinal chemistry and pharmacology.
This compound is synthesized through various chemical methods and is available in chemical databases and commercial suppliers. Its relevance in drug development stems from its structural features that may influence biological activity.
4-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride belongs to the class of sulfonamide compounds, known for their antibacterial properties. It also contains a piperidine ring, which is common in many pharmaceuticals due to its ability to interact with biological targets effectively.
The synthesis of 4-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidin-4-ylmethylamine. The reaction conditions are crucial for achieving high yields and purity.
The molecular structure of 4-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride can be represented as follows:
The compound features a sulfonamide functional group attached to a fluorinated benzene ring and a piperidine ring, which contributes to its biological activity.
The compound can participate in various chemical reactions typical of sulfonamides, including:
The reactivity of the compound is influenced by the presence of the fluorine atom, which can enhance electrophilicity and affect the stability of intermediates during reactions.
The mechanism of action for 4-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride primarily involves inhibition of specific enzymes or receptors in biological systems. Sulfonamides typically function by mimicking substrates or products involved in metabolic pathways.
Research indicates that compounds with similar structures may interact with bacterial dihydropteroate synthase, leading to antibacterial effects. The presence of the piperidine ring may also enhance binding affinity to target proteins.
4-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride has potential applications in:
The synthesis of 4-fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride (CAS: 1353966-85-4) involves convergent multi-step strategies to assemble its sulfonamide-piperidine hybrid architecture. A representative pathway initiates with the nucleophilic substitution reaction between N-Boc-piperidin-4-ylmethanol and 4-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions. This reaction yields the tert-butoxycarbonyl (Boc)-protected sulfonamide intermediate, which serves as a critical building block [3] [5]. Subsequent deprotection using acidic reagents (e.g., HCl/dioxane) liberates the secondary amine, affording the free base 4-fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide. The final hydrochloride salt is precipitated through ethereal HCl treatment in anhydrous solvents like dichloromethane or methanol, achieving high purity (>95%) as confirmed by LCMS and NMR analyses [1] [3]. Alternative routes employ reductive amination strategies, where piperidin-4-ylmethaneamine reacts with 4-fluorobenzenesulfonyl chloride, followed by salt formation. These pathways typically achieve overall yields of 45–68%, with chromatographic purification employed at intermediate stages to ensure regiochemical fidelity [5].
Table 1: Key Intermediates in the Synthesis of 4-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide Hydrochloride
Intermediate Name | CAS Number | Role in Synthesis |
---|---|---|
4-Fluorobenzenesulfonyl chloride | 349-22-6 | Sulfonamide coupling agent |
N-Boc-piperidin-4-ylmethanol | 109384-19-2 | Amine-protected precursor |
4-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide | 1353966-84-3 | Free base prior to salt formation |
Regioselective fluorination is pivotal for conferring specific electronic and steric properties to the benzenesulfonamide moiety. The para-fluorine position in 4-fluorobenzenesulfonyl chloride (precursor to CAS 1353966-85-4) is introduced via Balz-Schiemann or halogen exchange (Halex) reactions. The Balz-Schiemann method employs tetrafluoroborate diazotization of aniline derivatives, providing high regiocontrol but requiring stringent safety measures due to diazonium intermediates [2] [7]. Conversely, Halex methodology facilitates nucleophilic aromatic substitution using potassium fluoride on 4-chlorobenzenesulfonyl chloride at elevated temperatures (180–220°C) in polar aprotic solvents like sulfolane. This approach achieves >98% regioselectivity for the para-isomer, minimizing the formation of undesirable ortho- or meta-fluoro byproducts [5]. Recent advancements utilize continuous-flow reactors to enhance fluorination efficiency, reducing reaction times from hours to minutes while maintaining yields exceeding 85%. The electron-withdrawing nature of the sulfonyl group activates the phenyl ring toward nucleophilic displacement, ensuring precise fluorine incorporation critical for downstream pharmacological interactions [3].
Table 2: Comparison of Fluorination Methodologies for Sulfonyl Chloride Precursors
Method | Conditions | Regioselectivity | Yield | Key Advantage |
---|---|---|---|---|
Balz-Schiemann | Diazotization/NaBF₄, then pyrolysis | >99% para | 70–75% | Excellent regiocontrol |
Halex (KF) | KF, sulfolane, 220°C, 12h | 98% para | 80–85% | Scalability |
Flow Fluorination | KF, DMF, 200°C, 10min residence time | 97% para | 88% | Rapid processing |
Incorporating the piperidin-4-ylmethyl group requires precise N-alkylation to avoid over-alkylation and ensure structural integrity. Optimization studies identify N-Boc-piperidin-4-ylmethanol as the optimal precursor due to its stability and compatibility with sulfonylation reactions. Activation via mesylation (methanesulfonyl chloride, Et₃N, 0°C) converts the alcohol to a mesylate leaving group, enabling nucleophilic displacement by the sulfonamide nitrogen under mild conditions (25–40°C) [5] [8]. Solvent screening reveals that tetrahydrofuran (THF) or dimethylformamide (DMF) maximizes yields (≥90%) compared to dichloromethane (<75%), attributed to enhanced solvation of ionic intermediates. Stoichiometric control is critical: A 1:1.05 molar ratio of sulfonamide to mesylate minimizes di-alkylated impurities to <2%. Following coupling, Boc deprotection employs trifluoroacetic acid (TFA) in dichloromethane, generating the secondary amine free base. This method circumvents epimerization risks associated with harsher acid conditions (e.g., HBr/AcOH), preserving stereochemical purity for chiral applications [3] [6].
Optimized Protocol:
Hydrochloride salt formation enhances the crystallinity, stability, and bioavailability of the target compound (CAS 1353966-85-4). Free base dissolution in anhydrous ethanol or methanol under inert atmosphere (N₂/Ar) precedes HCl gas bubbling or dropwise addition of concentrated HCl (4.0 M in dioxane) [2] [3]. Solvent selection directly impacts crystal morphology and purity: Ethanolic systems produce fine needles, while methanol/isopropanol mixtures yield prismatic crystals with improved flow properties. Post-addition, cooling to 0–5°C induces crystallization, with seeding techniques employed to control particle size distribution. Critical process parameters include:
The hydrochloride salt is isolated via vacuum filtration, washed with cold ether, and dried under reduced pressure (40°C, 24h). X-ray powder diffraction (XRPD) confirms polymorphic Form I dominance when crystallized from ethanol/MTBE, exhibiting characteristic peaks at 2θ = 12.8°, 15.4°, and 24.6°. Residual solvent analysis via GC-MS reveals compliance with ICH limits (<500 ppm), ensuring suitability as a pharmaceutical intermediate [3] [5].
Table 3: Crystallization Conditions and Product Characteristics
Solvent System | HCl Source | Crystal Habit | Purity (HPLC) | Residual Solvent (ppm) |
---|---|---|---|---|
Ethanol/MTBE | 4M HCl (dioxane) | Prismatic | 99.5% | <200 |
Methanol/Diethyl ether | HCl gas | Needles | 98.8% | <350 |
Isopropanol | Conc. aqueous HCl | Agglomerates | 97.2% | <500 |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: